molecular formula C10H9N5O3 B5803151 2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide

2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B5803151
M. Wt: 247.21 g/mol
InChI Key: DGAUULYHBKEMMK-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the nitrophenyl group and the triazole ring in this compound suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves the reaction of 2-nitroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with 1H-1,2,4-triazole-5-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(2-aminophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives.

    Hydrolysis: 2-(2-nitrophenyl)acetic acid and 1H-1,2,4-triazole-5-amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to antimicrobial, antifungal, or anticancer properties.

    Medicine: Due to its potential biological activity, it could be explored for drug development, particularly in the design of new therapeutic agents.

    Industry: The compound may find applications in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with the triazole ring attached at a different position.

    2-(2-nitrophenyl)-N-(1H-1,2,3-triazol-5-yl)acetamide: Similar structure but with a different triazole isomer.

    2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-1-yl)acetamide: Similar structure but with the triazole ring attached at a different nitrogen atom.

Uniqueness

2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide is unique due to the specific positioning of the nitrophenyl and triazole groups, which may confer distinct chemical and biological properties compared to its isomers. This unique structure could result in different reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c16-9(13-10-11-6-12-14-10)5-7-3-1-2-4-8(7)15(17)18/h1-4,6H,5H2,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAUULYHBKEMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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